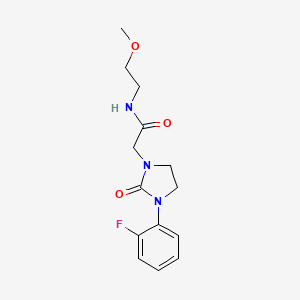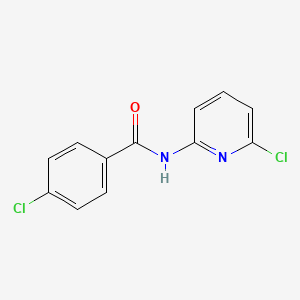![molecular formula C15H19N3O4S B2995642 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946335-18-8](/img/structure/B2995642.png)
6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a novel organic intermediate . It is synthesized by four steps and confirmed by 1H and 13C NMR and FTIR spectroscopy and MS .
Synthesis Analysis
The synthesis of this compound involves four steps . The synthesis process was confirmed by 1H and 13C NMR and FTIR spectroscopy and MS .Molecular Structure Analysis
The molecular structure of the compound was analyzed using density functional theory (DFT) and compared with the X-ray measurement . The result of the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical stability and nucleophilic reactivity of the compound were investigated . The calculated and experimental data show that the title compound has good chemical stability and nucleophilic reactivity .Physical And Chemical Properties Analysis
The physical properties of the compound were investigated using the B3LYP/6-311G(2d,p) method . The molecular electrostatic potential and frontier molecular orbitals were calculated . The compound was found to have good chemical stability and nucleophilic reactivity .Aplicaciones Científicas De Investigación
Photophysical Properties and pH-sensing Applications
The molecular design of pyrimidine-phthalimide derivatives has led to the synthesis of atypical Aggregate-Induced Emission (AIE) chromophores exhibiting solid-state fluorescence and positive solvatochromism. These properties make them suitable for developing colorimetric pH sensors and logic gates, demonstrating the potential of pyrimidine derivatives in sensing applications (Yan et al., 2017).
Organic Light-Emitting Diode (OLED) Applications
Research on 1,8-naphthalimide derivatives has shown that these compounds, with appropriate molecular design, can emit standard-red fluorescence with satisfactory chromaticity. This makes them promising candidates for OLED applications, highlighting the role of pyrimidine derivatives in the development of advanced materials for electronic devices (Luo et al., 2015).
Synthesis of Pyridine-Pyrimidines and Their Applications
A novel synthesis approach involving triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst has been developed for creating pyridine-pyrimidine derivatives. These compounds are synthesized via a three-component reaction, showcasing the versatility of pyrimidine derivatives in facilitating the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Rahmani et al., 2018).
Propiedades
IUPAC Name |
6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-8-6-18(7-9(2)22-8)13(20)11-5-10-12(19)16(3)15(21)17(4)14(10)23-11/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJHVMFMOIKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)

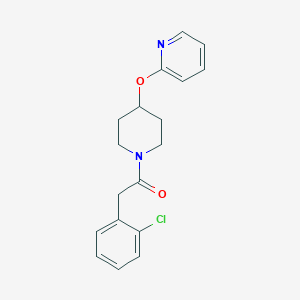

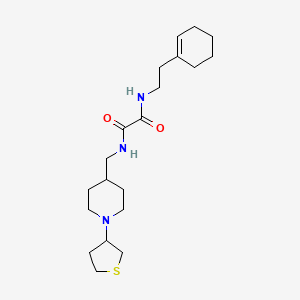
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
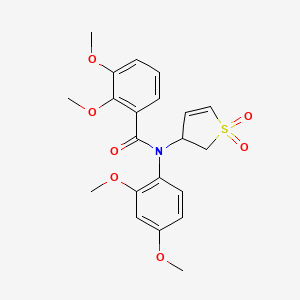
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)
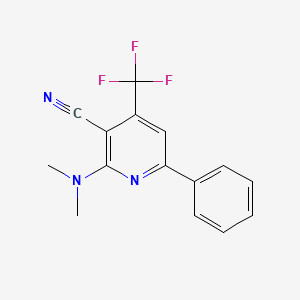
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)
